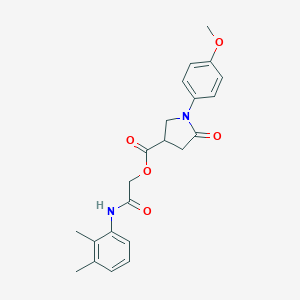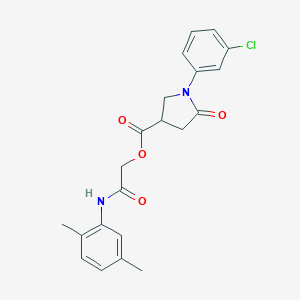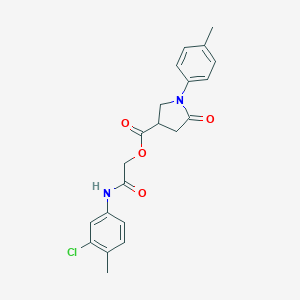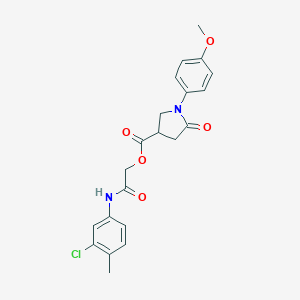
N-(3-methylphenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)furan-2-carboxamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule is a potent inhibitor of the anandamide transporter, which leads to an increase in the levels of endogenous cannabinoids in the brain. AM404 has been shown to have a wide range of effects on the central nervous system, including analgesic, anti-inflammatory, and neuroprotective properties.
Mécanisme D'action
The mechanism of action of N-(3-methylphenyl)furan-2-carboxamide involves its ability to inhibit the uptake of anandamide by the anandamide transporter. Anandamide is a natural cannabinoid that is involved in pain regulation, mood, and appetite. By inhibiting the uptake of anandamide, N-(3-methylphenyl)furan-2-carboxamide increases the levels of this endogenous cannabinoid in the brain, leading to a range of effects on the central nervous system.
Biochemical and Physiological Effects:
N-(3-methylphenyl)furan-2-carboxamide has been shown to have a range of biochemical and physiological effects on the central nervous system. These effects include analgesia, anti-inflammatory activity, and neuroprotection. N-(3-methylphenyl)furan-2-carboxamide has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which may contribute to its effects on mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-methylphenyl)furan-2-carboxamide in lab experiments is its potency as an inhibitor of the anandamide transporter. This allows researchers to study the effects of increased levels of endogenous cannabinoids on the central nervous system. However, the complex synthesis of N-(3-methylphenyl)furan-2-carboxamide and its potential for off-target effects may limit its use in certain types of experiments.
Orientations Futures
There are several areas of future research that could build on the existing knowledge of N-(3-methylphenyl)furan-2-carboxamide. One area of research could focus on the use of N-(3-methylphenyl)furan-2-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could focus on the development of more selective inhibitors of the anandamide transporter, which could reduce the potential for off-target effects. Additionally, further studies could investigate the effects of N-(3-methylphenyl)furan-2-carboxamide on other neurotransmitter systems and their potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(3-methylphenyl)furan-2-carboxamide involves a multi-step process that starts with the reaction of 3-methylphenylboronic acid with 2-furoyl chloride in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of reactions, including amination, hydrolysis, and esterification, to yield the final product. The synthesis of N-(3-methylphenyl)furan-2-carboxamide is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-(3-methylphenyl)furan-2-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the use of N-(3-methylphenyl)furan-2-carboxamide as an analgesic agent. Studies have shown that N-(3-methylphenyl)furan-2-carboxamide can alleviate pain by inhibiting the uptake of anandamide, a natural cannabinoid that is involved in pain regulation. N-(3-methylphenyl)furan-2-carboxamide has also been shown to have anti-inflammatory properties, which may contribute to its analgesic effects.
Another area of research has focused on the neuroprotective properties of N-(3-methylphenyl)furan-2-carboxamide. Studies have shown that N-(3-methylphenyl)furan-2-carboxamide can protect neurons from damage caused by oxidative stress and inflammation. This suggests that N-(3-methylphenyl)furan-2-carboxamide may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
N-(3-methylphenyl)furan-2-carboxamide |
|---|---|
Formule moléculaire |
C12H11NO2 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
N-(3-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H11NO2/c1-9-4-2-5-10(8-9)13-12(14)11-6-3-7-15-11/h2-8H,1H3,(H,13,14) |
Clé InChI |
KPBVQSTXGSQMSM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CO2 |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




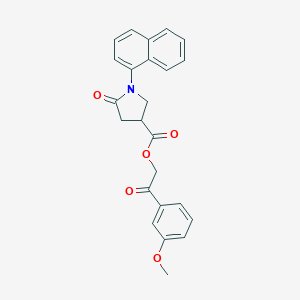

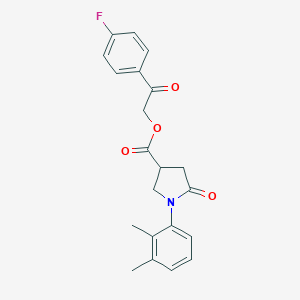





![2-[(3-Chloro-4-methylphenyl)amino]-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B271247.png)
